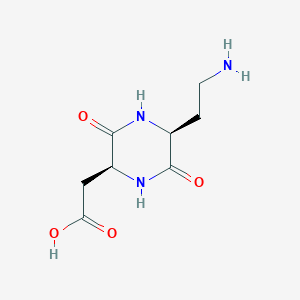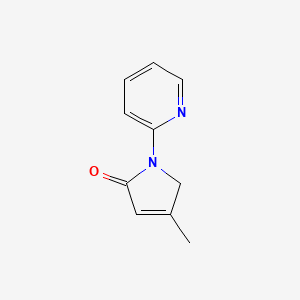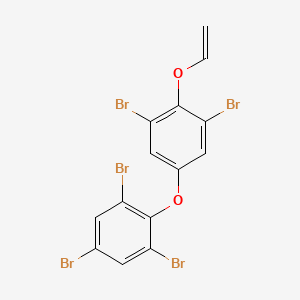
1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene is a synthetic organic compound that belongs to the class of brominated aromatic ethers. These compounds are known for their applications in various fields, including materials science, pharmaceuticals, and chemical research. The presence of multiple bromine atoms in the structure imparts unique chemical properties, making it a subject of interest for scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene typically involves the following steps:
Bromination: The starting material, a suitable aromatic compound, undergoes bromination using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.
Etherification: The brominated intermediate is then subjected to etherification with an appropriate alcohol or phenol derivative under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The ethenyloxy group can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aromatic ethers, while oxidation and reduction reactions can produce different brominated phenols or ethers.
科学的研究の応用
1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure.
Chemical Research: Studied for its reactivity and potential as a building block for more complex molecules.
作用機序
The mechanism of action of 1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple bromine atoms and the ethenyloxy group can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dibromo-2-(ethenyloxy)-5-(2,4-dibromophenoxy)benzene: Similar structure but with fewer bromine atoms.
1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-trichlorophenoxy)benzene: Similar structure with chlorine atoms instead of bromine.
Uniqueness
1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene is unique due to its specific arrangement of bromine atoms and the presence of both ethenyloxy and phenoxy groups. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
830329-13-0 |
|---|---|
分子式 |
C14H7Br5O2 |
分子量 |
606.7 g/mol |
IUPAC名 |
1,3,5-tribromo-2-(3,5-dibromo-4-ethenoxyphenoxy)benzene |
InChI |
InChI=1S/C14H7Br5O2/c1-2-20-13-11(18)5-8(6-12(13)19)21-14-9(16)3-7(15)4-10(14)17/h2-6H,1H2 |
InChIキー |
DOOGTYRKPIYVMN-UHFFFAOYSA-N |
正規SMILES |
C=COC1=C(C=C(C=C1Br)OC2=C(C=C(C=C2Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
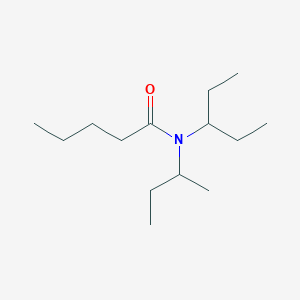
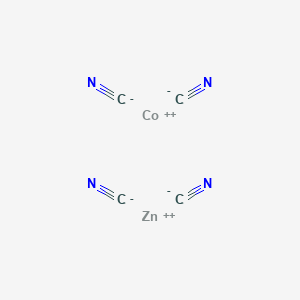
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
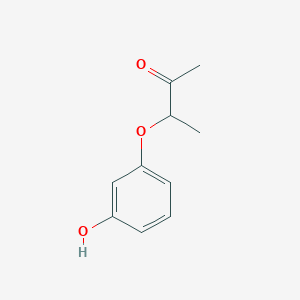
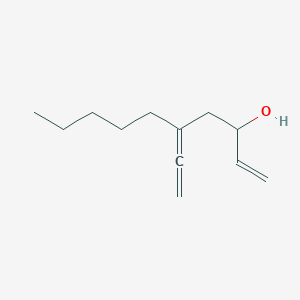



![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)
